3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms on the benzene ring, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3,4-difluorobenzoyl chloride from 3,4-difluorobenzoic acid using thionyl chloride under reflux conditions.
Amide Formation: The intermediate 3,4-difluorobenzoyl chloride is then reacted with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Nucleophilic aromatic substitution can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides depending on the site of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, such as phenols or amines replacing the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of small molecules with proteins and other biomolecules.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability. The methoxy and thiophene groups contribute to its overall pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-methoxyethyl)benzamide: Lacks the thiophene ring, resulting in different biological activity and chemical properties.
3,4-difluoro-N-(2-methoxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a thiophene ring, altering its interaction with biological targets.
3,4-difluoro-N-(2-methoxy-2-(5-chlorothiophen-2-yl)ethyl)benzamide:
Uniqueness
3,4-difluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is unique due to the combination of fluorine atoms, a methoxy group, and a thiophene ring. This combination imparts specific electronic and steric properties that influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,4-difluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)10-4-5-11(16)12(17)7-10/h3-7,13H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBKBVJKWTIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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